-Br-PADAP finds application in analytical chemistry as a chromogenic chelating agent for various metal ions. Its ability to form complexes with metals like chromium (Cr), copper (Cu), iron (Fe), nickel (Ni), and zinc (Zn) makes it useful in their detection and determination.
The potential of 5-Br-PADAP for environmental monitoring lies in its ability to detect trace amounts of metal contaminants in water samples. Studies have explored its use in pre-concentration techniques, where the metal ions are first concentrated onto a suitable sorbent material like modified multi-walled carbon nanotubes (MWCNTs) before subsequent analysis []. This approach can significantly improve the detection limits for metal ions present in low concentrations in environmental samples.
While the primary research focus for 5-Br-PADAP lies in analytical chemistry and environmental monitoring, its unique properties hold promise for other potential applications.
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is an azo dye characterized by its bromo-substituted pyridyl group and diethylamino moiety. Its molecular formula is C15H17BrN4O, with a molecular weight of approximately 351.23 g/mol . The compound features a distinctive structure that contributes to its colorimetric properties, making it useful in various analytical applications.
The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol typically involves the diazotization of 5-bromo-2-aminopyridine followed by coupling with 5-diethylaminophenol. The general steps include:
These reactions require careful control of temperature and pH to ensure high yields and purity .
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has several applications:
Studies have demonstrated that 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol interacts specifically with certain metal ions, forming stable complexes that can be quantitatively analyzed . The stability constants of these complexes have been evaluated, providing insights into their thermodynamic properties and potential applications in environmental chemistry.
Several compounds share structural features or functional properties with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-(2-Pyridylazo)resorcinol | Azo dye with resorcinol instead of phenol | Used for colorimetric determination of lead ions |
1-(2-Pyridylazo)-2-naphthol | Azo dye with naphthol | Exhibits different solubility properties |
2-Amino-3-hydroxy-1-naphthalene sulfonic acid | Azo dye with sulfonic acid | More soluble in water; used for different metal ions |
The primary uniqueness of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol lies in its specific bromo-substituted pyridyl structure, which enhances its reactivity and selectivity towards certain metal ions compared to other similar compounds.
Irritant